molecular formula C21H17N3O3S B2921521 N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide CAS No. 2380183-41-3

N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2921521
CAS No.: 2380183-41-3
M. Wt: 391.45
InChI Key: ZHPBSHGCKSKXOY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide is a complex organic compound characterized by its intricate molecular structure. This compound features a cyanophenyl group, a hydroxyethyl group, and a thiophenylphenyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2-cyanophenylamine with 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-cyanophenyl)-2-(2,4-dimethylphenoxy)acetamide

  • N-(2-cyanophenyl)picolinamide

Uniqueness: N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide stands out due to its unique combination of functional groups and structural complexity. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBSHGCKSKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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